![molecular formula C12H15N3OS B1305324 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine CAS No. 856436-81-2](/img/structure/B1305324.png)
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as our compound of interest, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
1,3,4-Oxadiazoles have been studied for their potential as anticancer agents. The structure of the compound allows for interaction with various biological targets, potentially inhibiting cancer cell growth. Research has shown that certain oxadiazole derivatives can be effective in treating different types of cancers .
Pharmaceutical Development: Antidiabetic Activity
Oxadiazole derivatives, such as the one , have shown promise in antidiabetic therapy. They have been found to reduce glucose levels, offering a potential alternative to traditional antidiabetic drugs like glibenclamide .
Mechanism of Action
Target of Action
Compounds with the 1,3,4-oxadiazole scaffold, such as this one, have been found to interact with various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is likely to involve the inhibition of the aforementioned enzymes and proteins. By inhibiting these targets, the compound can disrupt the normal functioning of cells, particularly cancer cells, and prevent their proliferation .
Biochemical Pathways
Given its potential targets, it may affect pathways related to dna replication, cell division, and cell growth .
Result of Action
The result of the action of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is likely to be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential to inhibit key enzymes and proteins involved in cell growth and division .
Future Directions
Oxadiazoles, including our compound of interest, have been found to possess a diversity of useful biological effects . They have potential applications in medicine and agriculture . Therefore, future research could focus on exploring these applications further, as well as developing new synthetic methods for complex structures containing oxadiazole rings .
properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKBHQXKGVWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.